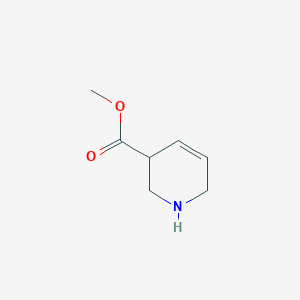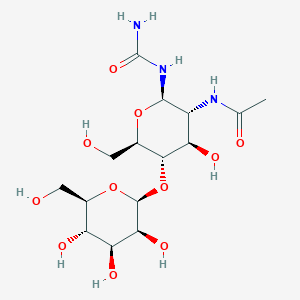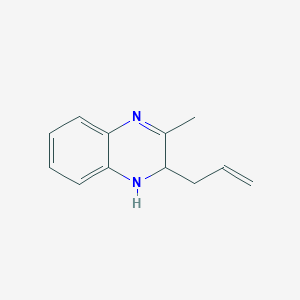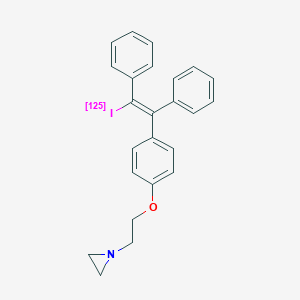
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate (MTPC) is a chemical compound that has been used in scientific research for its potential to act as a neuroprotective agent. MTPC is a member of the pyridine family and is a derivative of niacin. The compound has been shown to have potential therapeutic applications in various neurological disorders, including Parkinson's disease.
Mécanisme D'action
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate's mechanism of action is not fully understood, but it is believed to act through various pathways in the brain, including the inhibition of oxidative stress and inflammation. The compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular defense mechanisms.
Biochemical and physiological effects:
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has been shown to have various biochemical and physiological effects in the brain. The compound has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of neurological disorders. Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has also been shown to increase the levels of various neurotransmitters in the brain, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has also been shown to have low toxicity and is well tolerated in animal models. However, there are also limitations to the use of Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate's mechanism of action and its potential therapeutic applications in neurological disorders. Future studies may also investigate the use of Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate in combination with other neuroprotective agents to enhance its efficacy.
Méthodes De Synthèse
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate can be synthesized through a multi-step process involving the reaction of niacin with various reagents. The most common method involves the reaction of niacin with ethyl chloroformate to form ethyl niacinate, which is then reacted with sodium borohydride to form Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate.
Applications De Recherche Scientifique
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
121743-23-5 |
|---|---|
Nom du produit |
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate |
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
methyl 1,2,3,6-tetrahydropyridine-3-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-3,6,8H,4-5H2,1H3 |
Clé InChI |
UQTWITUUILHZFF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CNCC=C1 |
SMILES canonique |
COC(=O)C1CNCC=C1 |
Synonymes |
3-Pyridinecarboxylicacid,1,2,3,6-tetrahydro-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)

![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)



![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)

